An In-depth Technical Guide to Benzyl (6-bromohexyl)carbamate: Structure, Properties, and Applications
An In-depth Technical Guide to Benzyl (6-bromohexyl)carbamate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl (B1604629) (6-bromohexyl)carbamate, a bifunctional molecule of significant interest in the field of medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, a representative synthetic protocol, and its application as a linker in the construction of targeted therapeutic agents.
Chemical Structure and Core Properties
Benzyl (6-bromohexyl)carbamate is a chemical compound featuring a carbamate (B1207046) functional group with a benzyl protecting group on one end and a bromohexyl chain on the other. This dual functionality makes it a valuable building block in organic synthesis, particularly as a linker molecule.
The chemical structure is as follows:
Table 1: Physicochemical Properties of Benzyl (6-bromohexyl)carbamate
| Property | Value | Reference(s) |
| Molecular Formula | C14H20BrNO2 | [1][2] |
| Molecular Weight | 314.22 g/mol | [1][2] |
| CAS Number | 116784-97-5 | [1][2] |
| Appearance | White to off-white crystalline powder or solid | [3] |
| Melting Point | 49-53 °C | [3] |
| Purity | Typically >97% | [1] |
| Solubility | Soluble in methanol (B129727) and other common organic solvents. | |
| IUPAC Name | benzyl (6-bromohexyl)carbamate | [2] |
| Synonyms | (6-Bromohexyl)carbamic Acid Benzyl Ester, 6-(N-Benzyloxycarbonylamino)hexyl Bromide, N-Cbz-6-bromohexylamine | [3][4] |
Synthesis of Benzyl (6-bromohexyl)carbamate: An Experimental Protocol
The synthesis of Benzyl (6-bromohexyl)carbamate is typically achieved through the N-protection of 6-bromohexylamine with benzyl chloroformate. This reaction, a standard procedure for introducing the benzyloxycarbonyl (Cbz) protecting group, is outlined below.
Reaction Scheme:
Materials:
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6-bromohexylamine hydrobromide or hydrochloride
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Benzyl chloroformate (Cbz-Cl)
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A suitable base (e.g., triethylamine (B128534), sodium bicarbonate, or sodium hydroxide)
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An appropriate solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or a biphasic system with water)
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Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying
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Silica (B1680970) gel for column chromatography
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Solvents for chromatography (e.g., hexane (B92381) and ethyl acetate)
Detailed Methodology:
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Preparation of the Amine: If starting with the salt form (hydrobromide or hydrochloride) of 6-bromohexylamine, it must be neutralized to the free amine. This can be achieved by dissolving the salt in a biphasic mixture of an organic solvent (e.g., DCM) and an aqueous solution of a base (e.g., saturated sodium bicarbonate). The organic layer containing the free amine is then separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Carbamate Formation:
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The free 6-bromohexylamine is dissolved in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
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The solution is cooled to 0 °C in an ice bath.
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A base, such as triethylamine (typically 1.1 to 1.5 equivalents), is added to the stirred solution.
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Benzyl chloroformate (typically 1.0 to 1.2 equivalents) is added dropwise to the cooled solution. The reaction mixture is stirred at 0 °C for a period of 1-2 hours and then allowed to warm to room temperature, with stirring continued for several hours to overnight.
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-
Work-up and Purification:
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The reaction is monitored for completion using thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is quenched by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
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The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
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The combined organic layers are washed successively with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, and finally with brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
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The crude Benzyl (6-bromohexyl)carbamate is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate (B1210297) in hexane as the eluent.
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Characterization: The purified product is characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and determination of its melting point to confirm its identity and purity.
Applications in Drug Development and Medicinal Chemistry
Benzyl (6-bromohexyl)carbamate serves as a versatile bifunctional linker in the synthesis of complex bioactive molecules. The carbamate group provides a stable linkage, while the terminal bromine atom on the hexyl chain acts as a reactive handle for further chemical modifications, such as nucleophilic substitution reactions.
A primary application of this and similar linkers is in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) .[5][6]
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In ADCs , a linker connects a monoclonal antibody to a potent cytotoxic drug. The linker must be stable in circulation but allow for the release of the drug upon internalization into the target cancer cells.[7][8]
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In PROTACs , a linker connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein of interest.[5]
The diagram below illustrates a generalized workflow for the use of Benzyl (6-bromohexyl)carbamate as a linker in the synthesis of a hypothetical drug conjugate.
Conclusion
Benzyl (6-bromohexyl)carbamate is a valuable chemical entity for researchers and scientists in the field of drug development. Its defined structure and reliable reactivity make it an important tool for the synthesis of complex therapeutic agents. The experimental protocol provided herein, based on established chemical principles, offers a clear guide for its preparation. The continued exploration of its use as a linker in novel drug delivery systems underscores its significance in advancing medicinal chemistry.
References
- 1. Cbz-Protected Amino Groups [organic-chemistry.org]
- 2. N-CBZ-6-BROMO-HEXYLAMINE [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
